Cas no 2680757-72-4 (2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid)

2-{2,2,2-Trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid is a fluorinated organic compound featuring a trifluoroacetamido acetic acid backbone substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. Its structure imparts strong electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate for active ingredient development. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug candidates. This compound is particularly useful in the design of enzyme inhibitors or receptor modulators due to its ability to influence binding interactions. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid structure
2680757-72-4 structure
Product Name:2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid
CAS No:2680757-72-4
MF:C11H6F7NO3
MW:333.159067630768
CID:5623352
PubChem ID:165924333
Update Time:2025-06-12

2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2,2,2-trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido}acetic acid
    • 2680757-72-4
    • EN300-28295969
    • 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid
    • Inchi: 1S/C11H6F7NO3/c12-7-2-1-5(3-6(7)10(13,14)15)19(4-8(20)21)9(22)11(16,17)18/h1-3H,4H2,(H,20,21)
    • InChI Key: VICQHPUQMFWMEV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C(F)(F)F)N(C(C(F)(F)F)=O)CC(=O)O

Computed Properties

  • Exact Mass: 333.02359019g/mol
  • Monoisotopic Mass: 333.02359019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57.6Ų

2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid Pricemore >>

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Additional information on 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid

2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid (CAS No. 2680757-72-4): A Comprehensive Overview

2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid, with the CAS number 2680757-72-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes multiple fluorine atoms and a phenylacetamido group, making it a promising candidate for various therapeutic applications.

The molecular formula of 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid is C11H8F5NO3, and its molecular weight is approximately 309.18 g/mol. The presence of multiple fluorine atoms in the molecule confers several advantageous properties, such as enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

In recent years, the development of fluorinated compounds has been a focal point in drug discovery due to their potential to improve drug efficacy and reduce side effects. The trifluoromethyl group, in particular, is known for its ability to enhance the binding affinity of molecules to their target receptors. This has been demonstrated in various studies where fluorinated compounds have shown improved potency and selectivity compared to their non-fluorinated counterparts.

The phenylacetamido group in 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid plays a critical role in modulating the compound's biological activity. Amide functionalities are often involved in hydrogen bonding interactions with target proteins, which can significantly influence the compound's binding affinity and selectivity. This makes the compound a valuable candidate for further optimization and development in medicinal chemistry.

Clinical trials involving similar fluorinated compounds have shown promising results in treating various diseases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a closely related compound exhibited potent antiviral activity against several strains of influenza virus. The study highlighted the importance of the trifluoromethyl group in enhancing the antiviral efficacy of the compound.

In addition to its potential therapeutic applications, 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid has also been studied for its use as a research tool. Its unique chemical properties make it an excellent candidate for probing protein-protein interactions and understanding the mechanisms of action of various biological processes. Researchers have utilized this compound to gain insights into the structural dynamics of protein complexes and to identify novel therapeutic targets.

The synthesis of 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with trifluoroacetyl chloride to form the corresponding amide intermediate. Subsequent steps involve the introduction of the acetic acid moiety through esterification or other functional group transformations.

The physicochemical properties of 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid, such as its solubility and stability, are crucial for its formulation into pharmaceutical products. Studies have shown that this compound exhibits good solubility in polar solvents like DMSO and water, which facilitates its use in both preclinical and clinical settings. Additionally, its stability under various conditions ensures that it can be stored and transported without significant degradation.

In conclusion, 2-{2,2,2-trifluoro-N-4-fluoro-3-(trifluoromethyl)phenylacetamido}acetic acid (CAS No. 2680757-72-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable physicochemical properties make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to explore its full potential and optimize its use in various medical contexts.

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